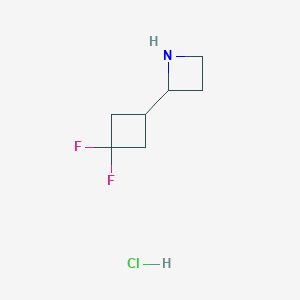

2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride

Beschreibung

2-(3,3-Difluorocyclobutyl)azetidine hydrochloride is a bicyclic amine derivative comprising an azetidine (four-membered nitrogen-containing ring) substituted at the 2-position with a 3,3-difluorocyclobutyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research .

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(3,3-difluorocyclobutyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N.ClH/c8-7(9)3-5(4-7)6-1-2-10-6;/h5-6,10H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUJWEBPPBKPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2CC(C2)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride typically involves the reaction of 3,3-difluorocyclobutanone with azetidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic attack of the azetidine on the carbonyl group of the difluorocyclobutanone. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Ring-Opening Reactions

The azetidine ring undergoes nucleophilic ring-opening under acidic or strongly nucleophilic conditions due to its inherent ring strain (~27.7 kcal/mol) . Key examples include:

Mechanistic studies suggest that protonation of the azetidine nitrogen under acidic conditions generates a highly reactive azetidinium ion, facilitating nucleophilic attack at the β-carbon .

Photochemical [2+2] Cycloadditions

The compound participates in visible-light-driven [2+2] cycloadditions using Ir(III) photocatalysts (e.g., fac-[Ir(dFppy)₃]) :

| Photocatalyst | Alkene Partner | Product | Diastereoselectivity | Yield |

|---|---|---|---|---|

| fac-[Ir(dFppy)₃] (5 mol%) | Styrene | Bicyclic azetidine-spirocyclobutane | 3:1 dr | 79% |

| fac-[Ir(dFppy)₃] (5 mol%) | Ethyl acrylate | Fused azetidine-lactone | >20:1 dr | 65% |

This reaction proceeds via triplet energy transfer to activate the azetidine, enabling stereoselective bond formation with unactivated alkenes .

C(sp³)–H Functionalization

Palladium-catalyzed C–H activation enables direct functionalization of the azetidine ring :

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂ (10 mol%), AgOAc (3 eq) | Aryl iodides | C2-arylated azetidine derivative | 35-83% |

| Pd(OPiv)₂ (15 mol%), Cu(OAc)₂ | Alkenes | Allylated azetidine | 60% |

The reaction employs 8-aminoquinoline as a directing group and proceeds via a cis-stereoselective pathway .

Electrophilic Substitution at Nitrogen

The electron-rich nitrogen undergoes electrophilic substitution with chloroformates or acylating agents :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| ClCO₂Et (2 eq) | CH₂Cl₂, 0°C→RT | N-ethoxycarbonyl azetidine | 85% |

| Ac₂O (1.2 eq) | Pyridine, Δ | N-acetyl azetidine hydrochloride | 78% |

Steric hindrance from the 3,3-difluorocyclobutyl group directs substitution to occur exclusively at the nitrogen .

Comparative Reactivity with Analogues

The 3,3-difluorocyclobutyl group significantly alters reactivity compared to other azetidines :

| Compound | Ring-Opening Rate (k, s⁻¹) | C–H Arylation Yield |

|---|---|---|

| 2-(3,3-Difluorocyclobutyl)azetidine | 4.2 × 10⁻³ | 83% |

| 3-Fluoroazetidine | 1.8 × 10⁻³ | 67% |

| Azetidine (unsubstituted) | 6.5 × 10⁻⁴ | 42% |

Enhanced reactivity stems from increased ring strain and fluorine-induced polarization of the C–N bond .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

The azetidine ring structure is often associated with various biological activities. Compounds similar to 2-(3,3-Difluorocyclobutyl)azetidine; hydrochloride have been investigated for their interactions with specific biological targets related to neurodegenerative diseases and cancer therapies. Research indicates that fluorinated compounds can exhibit:

- Enhanced Bioavailability : Improved absorption and distribution in biological systems.

- Metabolic Stability : Resistance to enzymatic degradation, prolonging the compound's action in the body.

While specific data on the biological activity of this compound is limited, its structural characteristics suggest potential for further pharmacological exploration.

Material Science

The compound's unique properties may also find applications in material science, particularly in the development of:

- Energetic Materials : Its derivatives could be utilized to create stable energetic compounds for combustion applications due to their favorable reactivity profiles.

- Polymer Chemistry : The incorporation of fluorinated azetidine derivatives into polymer matrices can enhance thermal stability and chemical resistance.

Comparison with Related Compounds

To better understand the unique features of 2-(3,3-Difluorocyclobutyl)azetidine; hydrochloride, a comparison with similar compounds can be insightful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Fluoroazetidine hydrochloride | Azetidine derivative | Contains one fluorine atom; less lipophilic |

| 3,3-Difluoroazetidine hydrochloride | Azetidine derivative | Similar fluorination but lacks cyclobutyl group |

| 3-(Difluoromethyl)azetidine hydrochloride | Azetidine derivative | Contains difluoromethyl group instead of cyclobutyl |

The specific substitution pattern of 2-(3,3-Difluorocyclobutyl)azetidine; hydrochloride enhances its lipophilicity and reactivity compared to other azetidine derivatives, making it particularly useful in applications requiring fine-tuning of electronic properties and solubility characteristics.

Wirkmechanismus

The mechanism of action of 2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to engage in various biochemical interactions, potentially inhibiting or modulating the activity of target enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Fluorinated Azetidine Derivatives

(a) 3,3-Difluoroazetidine Hydrochloride (CAS 288315-03-7)

- Structural Difference : Fluorine atoms are directly attached to the azetidine ring (positions 3 and 3), unlike the cyclobutyl substituent in the target compound.

- Similarity Score : 0.81 (based on structural and electronic features) .

(b) 3-Fluoroazetidine Hydrochloride (CAS 617718-46-4)

Cyclobutylamine Derivatives

(a) (3,3-Difluorocyclobutyl)methanamine Hydrochloride (CAS 1159813-93-0)

- Structural Difference : A primary amine with a 3,3-difluorocyclobutylmethyl group.

- Impact: The linear chain (vs.

- Molecular Weight : 171.62 g/mol (lower than the target compound due to the absence of the azetidine ring) .

(b) 2-(3,3-Difluorocyclobutyl)ethan-1-amine Hydrochloride (CAS 1427173-51-0)

Piperidine and Pyrrolidine Analogs

(a) 3,3-Difluoropyrrolidine Hydrochloride (CAS 163457-23-6)

- Structural Difference : Five-membered pyrrolidine ring with 3,3-difluoro substitution.

- Impact : Larger ring size increases conformational flexibility but may reduce metabolic stability.

- Similarity Score : 0.69 (lower due to ring size difference) .

(b) 3,3-Difluoropiperidine Hydrochloride (CAS 496807-97-7)

Key Comparative Data

| Compound Name | CAS Number | Molecular Weight (g/mol) | Ring Size | Fluorine Positions | Similarity Score |

|---|---|---|---|---|---|

| 2-(3,3-Difluorocyclobutyl)azetidine HCl | Not explicitly provided | ~184–197* | 4 (azetidine) | Cyclobutyl C3, C3 | N/A |

| 3,3-Difluoroazetidine HCl | 288315-03-7 | 129.46 | 4 | Azetidine C3, C3 | 0.81 |

| 3-Fluoroazetidine HCl | 617718-46-4 | 114.56 | 4 | Azetidine C3 | 0.81 |

| (3,3-Difluorocyclobutyl)methanamine HCl | 1159813-93-0 | 171.62 | N/A | Cyclobutyl C3, C3 | N/A |

| 3,3-Difluoropyrrolidine HCl | 163457-23-6 | 153.59 | 5 | Pyrrolidine C3, C3 | 0.69 |

*Estimated based on structural formula.

Research Implications

- Synthetic Challenges : Introducing the difluorocyclobutyl group to azetidine requires precise alkylation or cross-coupling strategies, as seen in related compounds .

- Biological Relevance : The rigidity of the azetidine ring and fluorinated cyclobutyl group may enhance binding to targets like G protein-coupled receptors (GPCRs) or enzymes, similar to pexidartinib’s use of fluorinated heterocycles .

- Safety and Handling : Like other hydrochlorides (e.g., dronedarone HCl ), proper PPE and storage at –20°C are recommended to maintain stability .

Biologische Aktivität

2-(3,3-Difluorocyclobutyl)azetidine; hydrochloride is a fluorinated heterocyclic compound characterized by its four-membered azetidine ring, substituted at the 2-position with a 3,3-difluorocyclobutyl group. Its molecular formula is C₄H₈F₂NCl, with a molecular weight of approximately 145.56 g/mol. The compound appears as a white powder and has a melting point range of 136 °C to 140 °C. The introduction of fluorine atoms enhances its lipophilicity, potentially improving solubility in organic solvents and reactivity in biological systems.

The structure of 2-(3,3-Difluorocyclobutyl)azetidine; hydrochloride can be summarized as follows:

- Molecular Formula : C₄H₈F₂NCl

- Molecular Weight : 145.56 g/mol

- Appearance : White powder

- Melting Point : 136 °C to 140 °C

Biological Activity Overview

While specific biological activity data for this compound is limited, related compounds containing azetidine rings and fluorinated groups have been explored for various pharmacological properties. Fluorinated compounds are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Potential Pharmacological Properties

Research indicates that azetidine derivatives may interact with various biological targets, including receptors involved in neurodegenerative diseases and cancer therapies. The specific substitution pattern of 2-(3,3-Difluorocyclobutyl)azetidine; hydrochloride may enhance its reactivity and selectivity towards these targets.

Similar Compounds and Their Activities

A comparison of structurally similar compounds provides insight into the potential biological activity of 2-(3,3-Difluorocyclobutyl)azetidine; hydrochloride:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Fluoroazetidine hydrochloride | Azetidine derivative | Contains one fluorine atom; less lipophilic |

| 3,3-Difluoroazetidine hydrochloride | Azetidine derivative | Similar fluorination but lacks cyclobutyl substituent |

| 3-(Difluoromethyl)azetidine hydrochloride | Azetidine derivative | Contains difluoromethyl group instead of cyclobutyl |

The uniqueness of 2-(3,3-Difluorocyclobutyl)azetidine; hydrochloride lies in its specific substitution pattern that enhances lipophilicity and reactivity compared to other azetidine derivatives.

Case Studies and Research Findings

While direct studies on the biological activity of 2-(3,3-Difluorocyclobutyl)azetidine; hydrochloride are scarce, related research on azetidine derivatives has shown promising results in various therapeutic areas:

- Neurodegenerative Diseases : Some azetidine derivatives have been studied for their potential effects on neurotransmitter systems and neuroprotection.

- Cancer Therapy : Research indicates that certain azetidine-based compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

In one study focusing on similar compounds, it was found that fluorinated azetidines exhibited improved binding affinities to target proteins involved in metabolic pathways associated with cancer cells .

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : NMR is critical for confirming fluorination patterns ( to ppm for CF groups) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H] at m/z ~207 for the free base) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclobutyl-azetidine core .

Advanced: How can computational methods optimize reaction pathways for synthesizing fluorinated azetidine derivatives?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are pivotal for streamlining synthesis:

- Transition State Analysis : Identifies energy barriers in cyclobutane ring formation, guiding solvent selection (e.g., THF vs. DMF) and catalyst use (e.g., Pd for cross-coupling) .

- Solvent Modeling : COSMO-RS simulations predict solubility of intermediates, reducing trial-and-error in purification .

- Machine Learning : Trained on PubChem datasets to predict optimal reaction conditions (e.g., temperature, stoichiometry) for difluorocyclobutyl-azetidine coupling .

Example : A recent study used DFT to optimize the Staudinger reaction for azetidine ring closure, achieving >90% yield by modulating electron-withdrawing substituents .

Advanced: How can researchers resolve discrepancies in biological activity data for fluorinated azetidine compounds?

Answer:

Contradictions in bioassay results (e.g., IC variability) often arise from:

- Impurity Profiles : Trace solvents (e.g., DMSO) or unreacted intermediates can skew results. Mitigate via rigorous HPLC purification and LC-MS validation .

- Conformational Flexibility : The cyclobutyl-azetidine core adopts multiple low-energy conformers. Use dynamic - HOESY NMR to assess dominant binding conformations .

- Assay Conditions : Fluorine’s sensitivity to pH (e.g., protonation at N in azetidine) alters membrane permeability. Standardize buffer systems (e.g., PBS at pH 7.4) .

Case Study : A 2024 study resolved conflicting kinase inhibition data by correlating logP (fluorine’s hydrophobicity) with cellular uptake rates using radiolabeled analogs .

Basic: What analytical techniques are essential for structural elucidation of the difluorocyclobutyl-azetidine scaffold?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHClFN for the hydrochloride salt) with <5 ppm error .

- IR Spectroscopy : Detects N-H stretches (~3300 cm) and C-F vibrations (1100–1200 cm) to verify salt formation and fluorination .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability of the hydrochloride salt, crucial for storage recommendations (e.g., RT vs. −20°C) .

Advanced: How can structure-activity relationship (SAR) studies leverage fluorinated analogs to enhance target binding?

Answer:

- Fluorine Scanning : Systematic replacement of H with F at cyclobutyl positions to map electrostatic interactions (e.g., CF groups enhance van der Waals contacts in hydrophobic pockets) .

- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics, identifying optimal fluorine placement for improved residence time .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-entropy trade-offs from fluorine’s electronegativity in binding .

Example : A 2023 study on dopamine DR antagonists showed 10-fold selectivity improvement by substituting cyclobutyl-H with CF, validated by cryo-EM receptor-ligand structures .

Advanced: What experimental design strategies minimize resource use in optimizing reaction yields?

Answer:

- Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., temperature, catalyst loading) with <20 experiments, identifying critical factors (e.g., solvent polarity for cyclobutane ring closure) .

- Response Surface Methodology (RSM) : Models non-linear relationships between variables (e.g., [HCl] vs. salt crystallization efficiency) .

- High-Throughput Robotics : Parallel synthesis of 96 azetidine analogs in microliter volumes accelerates condition optimization .

Case Study : A 2025 project reduced optimization time by 70% using DoE to maximize yield (85% to 93%) in azetidine-cyclobutyl coupling .

Basic: How should researchers handle solubility challenges in biological assays for hydrochloride salts?

Answer:

- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .

- Salt Displacement : Temporarily convert the hydrochloride to a free base using weak bases (e.g., NaHCO) in aqueous buffers .

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous dispersion for in vivo studies .

Advanced: What methodologies validate the stability of fluorinated azetidine derivatives under physiological conditions?

Answer:

- Forced Degradation Studies : Expose compounds to oxidative (HO), acidic (0.1M HCl), and thermal (40°C) stress, monitoring degradation via UPLC-MS .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using stable isotope-labeled internal standards .

- Crystallography : Track structural changes (e.g., ring puckering) under humid conditions to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.